![molecular formula C13H8ClFO2 B1463513 2-Chloro-4-(4-fluorophenyl)benzoic acid CAS No. 728951-41-5](/img/structure/B1463513.png)
2-Chloro-4-(4-fluorophenyl)benzoic acid
Overview
Description
“2-Chloro-4-(4-fluorophenyl)benzoic acid” is a chemical compound with the molecular formula C13H8ClFO2 . It is used in the preparation of 2-(2-chloro-4-fluorophenyl)-benzothiazole .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(4-fluorophenyl)benzoic acid” consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a carboxylic acid group . The exact 3D structure can be viewed using specific software .
Physical And Chemical Properties Analysis
“2-Chloro-4-(4-fluorophenyl)benzoic acid” is a solid with a melting point of 181-183 °C (lit.) . It is soluble in 95% ethanol at a concentration of 50 mg/mL, forming a clear to very slightly hazy, colorless to very faintly yellow solution .
Scientific Research Applications
Synthesis of Other Compounds
2-Chloro-4-(4-fluorophenyl)benzoic acid can be used as a starting material in the synthesis of other compounds. For example, it has been used in the preparation of 2-(2-chloro-4-fluorophenyl)-benzothiazole .
Enzymatic Production of Fluorocatechols
This compound has also been used in enzymatic production of fluorocatechols . Fluorocatechols are important because they are used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
Research and Development
As a specialty chemical, 2-Chloro-4-(4-fluorophenyl)benzoic acid is often used in research and development laboratories. Scientists can use it to study its properties and reactions with other compounds .
Safety and Hazards
“2-Chloro-4-(4-fluorophenyl)benzoic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .
Mechanism of Action
Target of Action
A structurally similar compound, 4-(4-fluorophenyl)benzoic acid, has been reported to bind to bcl-2, a protein that regulates cell death (apoptosis), with a kd value of 400 μm .
Mode of Action
Based on its structural similarity to 4-(4-fluorophenyl)benzoic acid, it may interact with its target protein (such as bcl-2) and modulate its function . This interaction could lead to changes in the protein’s activity, potentially influencing cell survival or death.
Biochemical Pathways
If it does indeed target bcl-2, it could impact the apoptotic pathway, influencing cell survival and death .
Result of Action
If it targets Bcl-2, it could potentially influence cell survival or death, depending on the context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-(4-fluorophenyl)benzoic acid. For instance, factors such as temperature, pH, and the presence of other chemicals could affect its stability and activity .
properties
IUPAC Name |
2-chloro-4-(4-fluorophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-12-7-9(3-6-11(12)13(16)17)8-1-4-10(15)5-2-8/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKYAJFHYCUTRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673469 | |
Record name | 3-Chloro-4'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
728951-41-5 | |
Record name | 3-Chloro-4'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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